(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate
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Overview
Description
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate is a chiral compound with significant potential in various scientific fields. This compound features a benzyl group, a tert-butoxycarbonyl-protected amine, and a quinoline moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-(quinolin-6-yl)propanoic acid and benzyl bromide.
Protection of the Amine Group: The amine group of ®-2-amino-3-(quinolin-6-yl)propanoic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Esterification: The protected amine is then esterified with benzyl bromide in the presence of a base such as potassium carbonate to yield ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline moiety or reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed on the benzyl group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines.
Scientific Research Applications
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate involves its interaction with specific molecular targets. The quinoline moiety can bind to enzymes or receptors, modulating their activity. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in further biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate: The enantiomer of the compound with similar properties but different biological activity.
Quinoline derivatives: Compounds with a quinoline moiety that exhibit similar chemical reactivity.
Boc-protected amino acids: Compounds with a Boc-protected amine group used in peptide synthesis.
Uniqueness
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate is unique due to its chiral nature and the presence of both a quinoline ring and a Boc-protected amine. This combination of features makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development.
Properties
CAS No. |
1263376-14-2 |
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Molecular Formula |
C24H26N2O4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-6-ylpropanoate |
InChI |
InChI=1S/C24H26N2O4/c1-24(2,3)30-23(28)26-21(22(27)29-16-17-8-5-4-6-9-17)15-18-11-12-20-19(14-18)10-7-13-25-20/h4-14,21H,15-16H2,1-3H3,(H,26,28)/t21-/m1/s1 |
InChI Key |
YDLFVRLNUFQAAO-OAQYLSRUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)N=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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